GSK-J2

Epigenetics Histone Demethylase Negative Control

GSK-J2 is the structurally matched, inactive pyridine regio-isomer of the potent KDM6 inhibitor GSK-J1. With an IC50 > 100 µM against JMJD3/UTX (>3,500-fold weaker than GSK-J1), it serves as the essential negative control for rigorous epigenetic studies. Its shared physicochemical properties with GSK-J1 ensure that any observed biological effects in comparative assays are specifically attributable to H3K27 demethylase inhibition—not off-target activity. For researchers using GSK-J1, GSK-J4, or GSK-J5, GSK-J2 is the only validated inactive control that eliminates confounding variables. Procure from trusted suppliers with ≥98% purity for reproducible results.

Molecular Formula C22H23N5O2
Molecular Weight 389.4 g/mol
CAS No. 1394854-52-4
Cat. No. B1139221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J2
CAS1394854-52-4
Synonyms3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoate
Molecular FormulaC22H23N5O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4
InChIInChI=1S/C22H23N5O2/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26)
InChIKeyLJIFOCRGDDQFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-J2 (CAS 1394854-52-4): Inactive Isomer Control for Histone Demethylase Research and Procurement


GSK-J2 (CAS 1394854-52-4) is a pyridine regio-isomer of the histone demethylase inhibitor GSK-J1, and is recognized as its inactive control [1]. Chemically, it is defined as N-[2-(3-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester, with a molecular formula of C22H23N5O2 and a molecular weight of 389.45 . Its fundamental characteristic is a lack of on-target inhibitory activity against the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A), which is its key differentiator and the basis for its application as a negative control in epigenetic studies [2].

Why GSK-J2 Cannot Be Substituted by Generic KDM6 Inhibitors: The Critical Role of a Validated Inactive Control


Substituting GSK-J2 with a generic KDM6 inhibitor or an alternative negative control (e.g., DMSO) undermines experimental validity in epigenetic research. The GSK chemical probe family, including GSK-J2, is a rigorously characterized set of compounds designed for specific roles: GSK-J1 is a potent inhibitor (JMJD3 IC50 = 60 nM), while GSK-J2 is its structurally matched inactive isomer (JMJD3 IC50 > 100 µM) . This is crucial because the shared physicochemical and off-target profiles between GSK-J1 and GSK-J2 ensure that any observed biological effects in a comparative study can be confidently attributed to the specific inhibition of H3K27 demethylases [1]. Using a different compound as a negative control introduces unknown variables in cell permeability, cytotoxicity, or off-target activity, thereby confounding the interpretation of results from experiments using active probes like GSK-J1, GSK-J4, or GSK-J5 .

Quantitative Evidence for Procuring GSK-J2: A Direct Comparison of Its Inactivity Against KDM6A/KDM6B


Biochemical IC50 Profiling Confirms GSK-J2's Inactivity Against KDM6A and KDM6B Compared to Active GSK-J1

GSK-J2 exhibits minimal inhibitory activity against the histone demethylases KDM6A (UTX) and KDM6B (JMJD3). In direct biochemical assays, GSK-J2 shows an IC50 of >100 μM for KDM6A and 49 μM for KDM6B [1]. In stark contrast, its active isomer GSK-J1 potently inhibits these enzymes with an IC50 of 28 nM for JMJD3 and 53 nM for UTX . This difference represents a >3,500-fold reduction in potency for JMJD3, unequivocally establishing GSK-J2 as a valid negative control.

Epigenetics Histone Demethylase Negative Control

Structurally Matched Isomer Ensures Off-Target Profile Overlap with GSK-J1 for Robust Control Experiments

GSK-J2 is a pyridine regio-isomer of GSK-J1, meaning it shares the same molecular formula and weight (389.45 g/mol) and a near-identical chemical structure [1]. This is in contrast to an unrelated compound or a solvent control like DMSO. The high structural similarity ensures that GSK-J2 is likely to share the same off-target interactions and physicochemical properties (e.g., solubility, permeability) as its active counterpart GSK-J1 . Therefore, any difference in biological activity between GSK-J1- and GSK-J2-treated samples can be attributed with high confidence to the specific inhibition of KDM6A/KDM6B by GSK-J1, rather than to general compound toxicity or off-target effects.

Epigenetics Chemical Probe Selectivity

Availability of Cell-Permeable Prodrug GSK-J5 Enables Cellular and In Vivo Control Experiments

While the parent compound GSK-J2 has limited cell permeability, it serves as the precursor to the cell-permeable ethyl ester prodrug GSK-J5 [1]. This is directly analogous to the relationship between the active inhibitor GSK-J1 and its cell-permeable prodrug GSK-J4 [2]. The existence of a dedicated, structurally matched prodrug for the inactive control ensures that researchers can design cell-based and in vivo experiments where both the active arm (GSK-J4) and the control arm (GSK-J5) have comparable pharmacokinetic and cellular uptake properties . This is a distinct advantage over using an unrelated compound as a control, whose prodrug form, if available, would not be matched.

Cell Biology In Vivo Model Prodrug

Validated Application Scenarios for Procuring GSK-J2 in Epigenetic and Inflammation Research


Essential Negative Control in Cell-Free Biochemical Assays for KDM6A/KDM6B Inhibition

Researchers conducting cell-free assays to measure the inhibition of KDM6A or KDM6B activity by active probes like GSK-J1 should use GSK-J2 at an equivalent concentration as a negative control. The >3,500-fold difference in potency ensures that any observed reduction in demethylase activity is due to on-target inhibition by the active compound [1]. This use case is foundational for validating high-throughput screening results and confirming the mechanism of action for new chemical entities targeting the H3K27 demethylases.

Validating Target Engagement in Cellular Models of Macrophage Inflammation

When using the cell-permeable prodrugs GSK-J4 (active) and GSK-J5 (inactive) in cell culture models (e.g., primary human macrophages), GSK-J5 serves as the ideal negative control. This matched pair allows for the specific attribution of effects—such as the modulation of proinflammatory cytokine production (e.g., TNF-α)—to the inhibition of JMJD3/UTX [2]. Without GSK-J5, the observed cellular phenotype from GSK-J4 treatment cannot be conclusively linked to H3K27 demethylase inhibition.

In Vivo Control Arm for Studying KDM6-Dependent Processes in Disease Models

In animal studies investigating the role of H3K27 demethylation in disease progression (e.g., oncology or inflammatory diseases), the prodrug GSK-J5 is a necessary control arm alongside GSK-J4 treatment [3]. This paired design controls for any prodrug-related toxicity or off-target effects, allowing researchers to rigorously link in vivo efficacy to the intended target, KDM6A/KDM6B. Procurement of GSK-J2 is the first step toward generating the GSK-J5 control for these pivotal in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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